REACTION_SMILES
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[Br:10][CH2:11][CH2:12][Br:13].[Br:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[C:14](#[N:15])[C:16]1([N:22]2[CH2:23][CH2:24][CH:25]([OH:28])[CH2:26][CH2:27]2)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[I:9].[Mg:8].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1>>[c:2]1([C:16]2([N:22]3[CH2:23][CH2:24][CH:25]([OH:28])[CH2:26][CH2:27]3)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC1(N2CCC(O)CC2)CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OC1CCN(C2(c3ccccc3)CCCCC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |